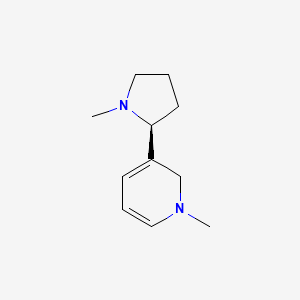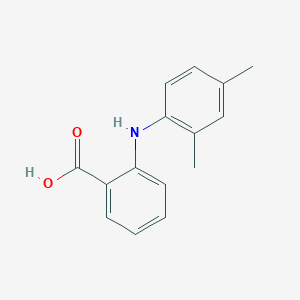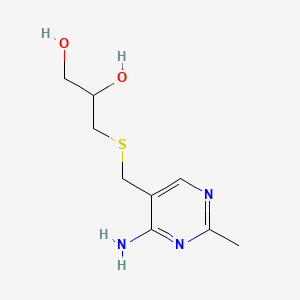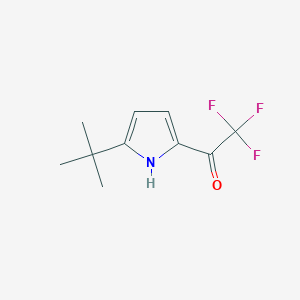
1-(5-tert-Butyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) typically involves multiple steps, starting with the preparation of the pyrrole ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the trifluoromethyl group and the attachment of the pyrrole ring. Detailed synthetic routes can vary, but they generally involve the use of reagents such as trifluoroacetic acid and tert-butylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyrrole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone,1-[4-(1,1-dimethylethyl)phenyl]-
- Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitrophenyl]-
- Ethanone,1-[5-(1,1-dimethylethyl)-2,3-dihydroxyphenyl]-
Uniqueness
Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) is unique due to its trifluoromethyl group and pyrrole ring, which confer specific chemical properties and reactivity. These features distinguish it from other similar compounds and make it valuable for various applications.
Eigenschaften
CAS-Nummer |
34773-59-6 |
|---|---|
Molekularformel |
C10H12F3NO |
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
1-(5-tert-butyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H12F3NO/c1-9(2,3)7-5-4-6(14-7)8(15)10(11,12)13/h4-5,14H,1-3H3 |
InChI-Schlüssel |
MDVIGLLOHWLTSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(N1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


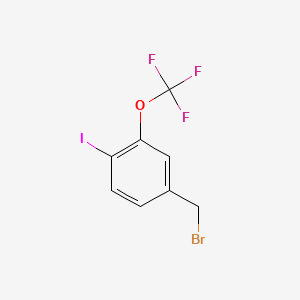
![3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13425211.png)
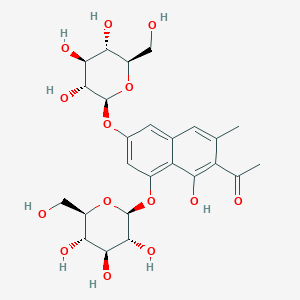

![1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide](/img/structure/B13425228.png)
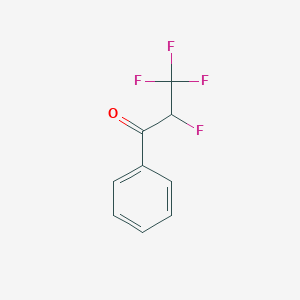
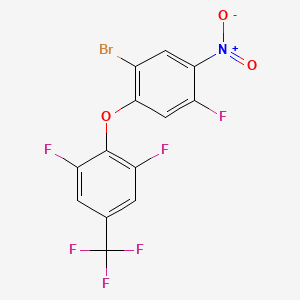
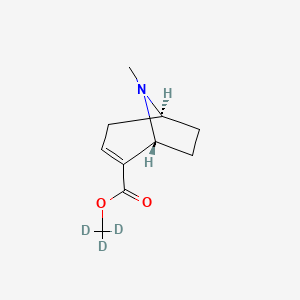
![N-[(1R)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425247.png)
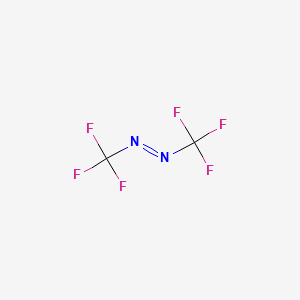
![(4S,4aR,7S,7aR,12bS)-7,9-diethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13425261.png)
